1-{[4-(Tert-butyl)phenyl]sulfonyl}-2-methylimidazole
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Overview
Description
1-{[4-(Tert-butyl)phenyl]sulfonyl}-2-methylimidazole is an organic compound that belongs to the class of sulfonyl imidazoles This compound is characterized by the presence of a tert-butyl group attached to a benzene ring, which is further connected to a sulfonyl group and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[4-(Tert-butyl)phenyl]sulfonyl}-2-methylimidazole typically involves the reaction of 4-tert-butylbenzenesulfonyl chloride with 2-methylimidazole. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent, such as dichloromethane, at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
1-{[4-(Tert-butyl)phenyl]sulfonyl}-2-methylimidazole can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction:
Coupling Reactions: The imidazole ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents include sodium borohydride and lithium aluminum hydride.
Coupling Reactions: Palladium catalysts are commonly used in coupling reactions, with bases such as potassium carbonate or cesium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield sulfonamides, sulfonate esters, or sulfonate salts, depending on the nucleophile.
Scientific Research Applications
1-{[4-(Tert-butyl)phenyl]sulfonyl}-2-methylimidazole has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of sulfonyl imidazole derivatives.
Biology: It is used in the study of enzyme inhibitors and as a probe for investigating biological pathways involving sulfonyl groups.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-{[4-(Tert-butyl)phenyl]sulfonyl}-2-methylimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylbenzenesulfonyl chloride: This compound is a precursor in the synthesis of 1-{[4-(Tert-butyl)phenyl]sulfonyl}-2-methylimidazole and shares the sulfonyl group attached to a tert-butylbenzene ring.
2-Methylimidazole: This compound is another precursor and shares the imidazole ring structure.
Uniqueness
This compound is unique due to the combination of the sulfonyl group and the imidazole ring, which imparts distinct chemical properties and reactivity. The presence of the tert-butyl group also enhances the compound’s stability and lipophilicity, making it suitable for various applications in research and industry.
Properties
IUPAC Name |
1-(4-tert-butylphenyl)sulfonyl-2-methylimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c1-11-15-9-10-16(11)19(17,18)13-7-5-12(6-8-13)14(2,3)4/h5-10H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWAFYXAMFITPNG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1S(=O)(=O)C2=CC=C(C=C2)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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